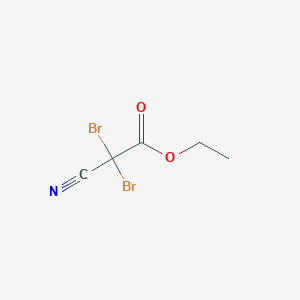

Acetic acid, dibromocyano-, ethyl ester

Description

Contextualization within Substituted Acetic Acid Esters Research

Substituted acetic acid esters are a broad and significant class of compounds in organic chemistry, primarily due to their utility as intermediates in the synthesis of more complex molecules. The reactivity of the alpha-carbon, the carbon atom adjacent to the ester carbonyl group, is central to their synthetic applications.

The presence of electron-withdrawing groups, such as the ester and cyano groups in ethyl cyanoacetate (B8463686), increases the acidity of the alpha-hydrogens. This facilitates the formation of a stabilized enolate ion, a potent nucleophile that can undergo various C-C bond-forming reactions. This principle is the foundation of well-established synthetic methodologies like the malonic ester synthesis and the acetoacetic ester synthesis, which are used to produce substituted carboxylic acids and ketones, respectively.

Ethyl dibromocyanoacetate can be considered a highly substituted derivative within this class. Its synthesis has been reported through the bromination of ethyl cyanoacetate. rsc.org One established method involves the use of N-bromosuccinimide in a carbon tetrachloride solution. rsc.org Another reported synthesis involves the reaction of ethyl cyanoacetate with bromine in an aqueous solution in the presence of magnesium oxide, which also yields dibromoacetonitrile (B109444) as a co-product depending on the stoichiometry. rsc.org

The introduction of two bromine atoms at the alpha-position dramatically alters the reactivity profile compared to its non-halogenated precursor, ethyl cyanoacetate. These electronegative bromine atoms further enhance the electrophilicity of the alpha-carbon, while also being potential leaving groups in nucleophilic substitution reactions. This positions ethyl dibromocyanoacetate as a member of the α-halo ester subclass, known for their utility as alkylating agents. wikipedia.org

Research Gaps and Future Directions in Chemical Synthesis and Reactivity

Despite its interesting structural features, "Acetic acid, dibromocyano-, ethyl ester" remains a largely unexplored compound in the chemical literature. This scarcity of dedicated research presents significant gaps in our understanding of its chemical behavior and potential utility.

Identified Research Gaps:

Limited Synthetic Methodology: While its preparation from ethyl cyanoacetate has been described, there is a lack of comprehensive studies exploring alternative, more efficient, or greener synthetic routes. rsc.org

Unexplored Reactivity: There is a significant deficit in the understanding of the compound's reactivity. Early reports noted that attempts to replace the bromine atoms using alkaline reagents resulted in rapid decomposition and the formation of tars, indicating instability under basic conditions. rsc.org Systematic studies exploring its reactions with various nucleophiles, electrophiles, and its behavior in cycloaddition or rearrangement reactions are absent.

Lack of Application-Oriented Research: The potential of ethyl dibromocyanoacetate as a building block for synthesizing novel heterocyclic compounds, amino acids, or other functionalized molecules has not been investigated. The combination of a cyano group, two halogens, and an ester function suggests it could be a precursor to a wide range of molecular architectures.

Future Research Directions:

Systematic Reactivity Profiling: Future research should focus on a thorough investigation of the compound's reactivity under various conditions. This includes exploring its potential in nucleophilic substitution reactions (where the bromide ions act as leaving groups), its utility in Darzens-type condensations to form epoxides, and its behavior in radical reactions. wikipedia.org

Development of Novel Synthetic Applications: A primary direction for future work would be to harness its unique functionality as a synthetic intermediate. For instance, the cyano and ester groups could be selectively hydrolyzed or reduced, while the dibrominated carbon could participate in forming new carbon-carbon or carbon-heteroatom bonds. This could lead to the synthesis of novel α,α-disubstituted amino acids or complex heterocyclic systems.

Computational and Mechanistic Studies: Theoretical studies, such as density functional theory (DFT) calculations, could provide valuable insights into the compound's electronic structure, stability, and reaction mechanisms. This would complement experimental work and help predict its behavior in unexplored chemical transformations. For example, understanding the mechanism of its decomposition under basic conditions could allow for the development of reaction conditions that avoid this pathway. rsc.org

Exploration in Materials Science and Agrochemicals: Given the prevalence of halogenated and cyano-containing compounds in pharmaceuticals, agrochemicals, and materials science, future studies could explore the potential biological activity or material properties of derivatives synthesized from ethyl dibromocyanoacetate.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dibromo-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO2/c1-2-10-4(9)5(6,7)3-8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDLNBVIZDKQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416022 | |

| Record name | Acetic acid, dibromocyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-85-8 | |

| Record name | Acetic acid, dibromocyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Acetic Acid, Dibromocyano , Ethyl Ester

Established Esterification Protocols

The synthesis of ethyl dibromocyanoacetate, formally known as acetic acid, dibromocyano-, ethyl ester, can be approached through several established esterification methods. These techniques primarily involve the reaction of a carboxylic acid with an alcohol, in this case, dibromocyanoacetic acid and ethanol (B145695).

Fischer Esterification: Acid-Catalyzed Approaches

Fischer-Speier esterification is a widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. pearson.combyjus.com This reversible reaction's equilibrium can be shifted toward the product by using an excess of one reactant or by removing water as it is formed. chemistrysteps.comorganic-chemistry.org

Catalytic Systems (e.g., Sulfuric Acid, Aluminum Chloride Hexahydrate)

The choice of catalyst is crucial in Fischer esterification. Strong Brønsted acids are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. organic-chemistry.orgjk-sci.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a conventional and effective catalyst for this reaction. scielo.brchemguide.co.uk Its dual role as a catalyst and a dehydrating agent helps to drive the equilibrium towards the formation of the ester. chemistrysteps.com For instance, in the synthesis of similar halogenated esters like ethyl bromoacetate (B1195939), sulfuric acid is the catalyst of choice. chemicalbook.com

Aluminum Chloride Hexahydrate (AlCl₃·6H₂O): Lewis acids can also catalyze Fischer esterification. While not as common as Brønsted acids for this specific transformation, their utility in organic synthesis is well-documented. Their catalytic activity stems from the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Other potential catalysts that could be considered for the synthesis of ethyl dibromocyanoacetate include p-toluenesulfonic acid (p-TsOH) and dry hydrogen chloride gas. organic-chemistry.orgchemguide.co.uk

Reaction Condition Optimization (Temperature, Time, Molar Ratios)

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired ester. Key parameters that are typically adjusted include temperature, reaction time, and the molar ratio of the reactants. beilstein-journals.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Molar Ratio (Acid:Alcohol) | 1:1.5 | 1:3 | 1:5 |

| Catalyst Loading (mol%) | 1% | 2% | 5% |

| Temperature (°C) | 60 | 80 (Reflux) | 100 |

| Reaction Time (hours) | 4 | 8 | 12 |

| Yield (%) | Low | Moderate | High |

Interactive Data Table: The yield of ethyl dibromocyanoacetate is influenced by the reaction parameters. Higher temperatures, longer reaction times, and an excess of ethanol generally favor higher yields.

For related compounds like ethyl cyanoacetate (B8463686), studies have shown that factors such as the amount of catalyst and the molar ratio of reactants significantly impact the esterification rate. e3s-conferences.org Typically, the reaction is carried out at the reflux temperature of the alcohol to ensure a sufficient reaction rate. scielo.brcerritos.edu The use of a large excess of the alcohol, which can also serve as the solvent, is a common strategy to push the equilibrium towards the product side. byjus.comchemistrysteps.com

Equilibrium Constraints and Product Yields

The reversible nature of Fischer esterification imposes equilibrium constraints on the maximum achievable yield. chemistrysteps.comorganic-chemistry.org To overcome this, Le Chatelier's principle is applied by either using an excess of a reactant (usually the less expensive alcohol) or by removing one of the products, typically water. cerritos.edu Methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents. organic-chemistry.org

The yield of the ester is dependent on the successful management of this equilibrium. For small esters, distilling the product as it forms can be an effective method to prevent the reverse reaction, especially if the ester has the lowest boiling point in the mixture. chemguide.co.uk

Acyl Halide Mediated Esterification

An alternative to the direct acid-catalyzed esterification is the use of a more reactive carboxylic acid derivative, such as an acyl halide. chemistrysteps.com In this approach, dibromocyanoacetic acid would first be converted to dibromocyanoacetyl chloride. This is typically achieved by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

The resulting dibromocyanoacetyl chloride is then reacted with ethanol to form the ethyl ester. This reaction is generally rapid and irreversible, proceeding vigorously at room temperature and often leading to higher yields compared to Fischer esterification. chemguide.co.uklibretexts.org The reaction produces hydrogen chloride as a byproduct, which is often scavenged by a base such as pyridine (B92270). libretexts.org

Alternative Esterification Strategies (e.g., Condensation Reaction Principles)

Beyond the aforementioned methods, other condensation reactions can be employed for ester synthesis. While not as common for simple ester preparations, these methods can be advantageous in specific contexts. One such approach involves the use of coupling reagents, like dicyclohexylcarbodiimide (B1669883) (DCC), in a process known as Steglich esterification. organic-chemistry.org This method avoids the production of water and can be performed under milder conditions.

Transesterification, the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst, could also be a potential route if a methyl or other simple ester of dibromocyanoacetic acid were available.

Mechanistic Aspects of Synthetic Pathways

The formation of this compound, a complex ester, is governed by well-established reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yield.

Nucleophilic Acyl Substitution Mechanisms

The reaction can be generalized into a two-step mechanism: addition-elimination. masterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbonyl carbon. This step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide ion intermediate. libretexts.org In the synthesis of ethyl dibromocyanoacetate, the nucleophile is typically the ethanol molecule, and the acyl group is a derivative of dibromocyanoacetic acid, such as its acyl chloride.

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, a leaving group is expelled from the tetrahedral intermediate. libretexts.org The stability of the leaving group is a key factor in the reaction's feasibility; better leaving groups facilitate the reaction. For instance, if starting from dibromocyanoacetyl chloride, the chloride ion is an excellent leaving group. libretexts.org

This mechanism is distinct from SN2 reactions, as it involves a two-step process with an intermediate, rather than a single concerted step. libretexts.org The reaction can be catalyzed by either acid or base. In acid-catalyzed esterification (Fischer esterification), the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol. pressbooks.pub

Role of Intermediates in Ester Formation

The central player in the nucleophilic acyl substitution mechanism is the tetrahedral intermediate. libretexts.orgpressbooks.pub This high-energy species is not typically isolated but represents the transition state's peak on the reaction coordinate diagram.

For the synthesis of ethyl dibromocyanoacetate from an acyl chloride precursor and ethanol, the sequence is as follows:

The oxygen atom of ethanol acts as the nucleophile, attacking the carbonyl carbon of the dibromocyanoacetyl chloride.

This addition leads to the formation of a tetrahedral intermediate where the formerly carbonyl carbon is now bonded to the original oxygen (which becomes an alkoxide), the chloride, the dibromocyanomethyl group, and the incoming ethanol group.

The intermediate then collapses. The lone pair of electrons on the alkoxide oxygen reforms the carbonyl double bond, and the chloride ion is ejected as the leaving group. A final deprotonation step from the attached ethoxy group, often by a weak base like pyridine or another ethanol molecule, yields the final product, ethyl dibromocyanoacetate, and a byproduct (e.g., HCl). youtube.com

The presence of electron-withdrawing groups, such as the two bromine atoms and the cyano group on the alpha-carbon, significantly increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes the acyl derivative more reactive towards nucleophilic attack, potentially accelerating the formation of the tetrahedral intermediate.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the production of ethyl dibromocyanoacetate. A comparative analysis of these routes is essential for selecting the most suitable method for a specific application, whether for laboratory-scale synthesis or industrial production.

Methodological Efficiencies and Reaction Selectivity

The efficiency and selectivity of a synthetic method are paramount. Efficiency is often measured by the reaction yield, while selectivity refers to the ability to produce the desired product over side products.

One common route to esters is the Fischer esterification of the corresponding carboxylic acid (dibromocyanoacetic acid) with an alcohol (ethanol) in the presence of an acid catalyst. researchgate.net While direct, this is an equilibrium process, and yields can be limited unless steps are taken to remove the water byproduct to drive the reaction to completion. researchgate.net

A more efficient, though more costly, method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride. These derivatives react readily and often irreversibly with alcohols to produce the ester in high yield. libretexts.org The use of a base like pyridine is common in these reactions to neutralize the HCl byproduct, preventing side reactions. pressbooks.pub

The choice of synthetic route can be guided by factors such as raw material cost, desired purity, and reaction conditions. For high selectivity, methods employing highly reactive acyl derivatives are often preferred as they proceed under milder conditions and minimize the formation of byproducts. youtube.com

Below is a comparative table of potential synthetic routes.

| Synthetic Route | Precursors | Catalyst/Reagent | Typical Efficiency | Selectivity |

| Fischer Esterification | Dibromocyanoacetic acid, Ethanol | Sulfuric Acid | Moderate (equilibrium-limited) | Good |

| Acyl Chloride Method | Dibromocyanoacetyl chloride, Ethanol | Pyridine | High to Excellent | Excellent |

| Transesterification | Methyl dibromocyanoacetate, Ethanol | Acid or Base | Moderate to High | Good |

This table presents hypothetical data based on analogous chemical reactions.

Process Parameters and Scalability Considerations

Scaling a synthesis from the laboratory to an industrial setting introduces numerous challenges. Key process parameters must be carefully controlled to ensure safety, efficiency, and cost-effectiveness. researchgate.net

Key Process Parameters:

Temperature: Reaction rates are highly dependent on temperature. While higher temperatures can increase the rate of ester formation, they can also lead to side reactions or decomposition of the product, particularly with a functionally complex molecule like ethyl dibromocyanoacetate.

Catalyst: The choice and concentration of a catalyst are critical. For Fischer esterification, strong acids like sulfuric acid are effective but can be corrosive and difficult to handle on a large scale. researchgate.net Heterogeneous catalysts are often explored for industrial processes due to their ease of separation and potential for reuse. researchgate.nete3s-conferences.org

Reactant Ratio: In equilibrium-driven processes like Fischer esterification, using an excess of one reactant (typically the less expensive one, like ethanol) can shift the equilibrium towards the product side, increasing the yield. pressbooks.pub

Byproduct Removal: For reversible reactions, the continuous removal of byproducts (e.g., water) is a common strategy to drive the reaction to completion. Techniques like reactive distillation can be employed for this purpose on an industrial scale. researchgate.netmdpi.com

The following table outlines key considerations for scaling up production.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Heating/Cooling | Simple heating mantles/ice baths | Large-scale reactors with heat exchangers for precise temperature control |

| Reagent Addition | Manual addition via funnel | Automated, controlled pumping systems |

| Mixing | Magnetic or overhead stirring | Industrial agitators to ensure homogeneity in large volumes |

| Purification | Distillation, chromatography | Fractional distillation columns, crystallization |

| Safety | Fume hood operation | Process safety management, containment systems, emergency protocols |

This table presents a general framework for scalability based on standard chemical engineering principles.

In-Depth Analysis of Ethyl Dibromocyanoacetate Reveals Limited Publicly Available Spectroscopic Data

A thorough investigation into the chemical compound this compound, also known as ethyl dibromocyanoacetate, indicates a significant lack of publicly available, detailed analytical data required for a complete spectroscopic characterization. Despite its listing in several chemical databases, specific experimental data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are not readily found in scientific literature or public repositories.

The inquiry, structured to focus on the advanced analytical characterization of this specific compound, sought to detail its structural elucidation through various spectroscopic methods. The intended analysis included Proton NMR (¹H NMR) for functional group and connectivity analysis, Carbon-13 NMR (¹³C NMR) for delineating the carbon skeleton, Infrared (IR) spectroscopy for identifying characteristic functional group vibrations, and High-Resolution Mass Spectrometry (HRMS) for verifying the elemental composition.

However, extensive searches for primary scientific literature or spectral database entries containing this specific information for ethyl dibromocyanoacetate have been unsuccessful. While information on related compounds is more accessible, the strict focus on "this compound" prevents the inclusion of such data. The absence of this foundational data precludes the creation of the detailed research findings and interactive data tables as per the specified requirements.

Therefore, a comprehensive and scientifically accurate article focusing solely on the advanced analytical characterization of ethyl dibromocyanoacetate cannot be generated at this time due to the unavailability of the necessary experimental data in the public domain.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS)

Fragmentation Pathways and Structural Information

Mass spectrometry is a powerful tool for obtaining structural information about "Acetic acid, dibromocyano-, ethyl ester" through the analysis of its fragmentation patterns upon ionization. While specific experimental mass spectra for this compound are not widely published, its fragmentation pathways can be predicted based on the established principles of mass spectrometry for esters and halogenated compounds.

Upon electron impact ionization, the molecule is expected to form a molecular ion ([M]•+). The fragmentation of this molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of the Ethoxy Radical: A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH2CH3), which would result in the formation of a stable acylium ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is another anticipated fragmentation. This would involve the loss of the dibromocyano-methyl radical, although this is generally less favored than the loss of the alkoxy group.

Loss of Bromine: The presence of two bromine atoms introduces the possibility of losing one or both bromine radicals. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in characteristic isotopic clusters for bromine-containing fragments in the mass spectrum.

McLafferty Rearrangement: While less likely due to the substitution on the alpha-carbon, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could occur, leading to the elimination of a neutral ethene molecule.

These predicted pathways provide a theoretical framework for interpreting the mass spectrum of "this compound" and for confirming its structural features.

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Plausible Fragmentation Pathway |

| [C3Br2NO]+ | [O=C-C(Br)2CN]+ | 215/217/219 | Loss of ethoxy radical (•OCH2CH3) |

| [C5H5Br2NO2]•+ | [CH3CH2OC(=O)C(Br)2CN]•+ | 271/273/275 | Molecular Ion |

| [C5H5BrNO2]•+ | [CH3CH2OC(=O)CH(Br)CN]•+ | 192/194 | Loss of a bromine radical (•Br) |

| [C2H5O]+ | [CH3CH2O]+ | 45 | Cleavage of the ester bond |

| [C2H5]+ | [CH3CH2]+ | 29 | Loss of the dibromocyanoacetate radical |

Note: The m/z values for bromine-containing fragments will show isotopic patterns due to the presence of 79Br and 81Br isotopes.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for analyzing its presence in complex mixtures. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.

Gas Chromatography (GC) for Volatile Component Separation and Quantification

A typical GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) onto a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the inside of the column.

| GC Parameter | Suggested Condition | Rationale |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) | Provides good resolution for a wide range of organic compounds. |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min | Allows for the separation of impurities with different boiling points. |

| Carrier Gas | Helium | Provides good efficiency and is inert. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers high sensitivity for quantification. |

This generalized GC method would serve as a starting point for method development and validation for the routine analysis of "this compound".

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis and Quantitative Determinations

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For "this compound," a reversed-phase HPLC method would likely be the most effective approach.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

| HPLC Parameter | Suggested Condition | Rationale |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Standard for reversed-phase chromatography, offering good retention and separation of moderately polar organic compounds. |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile | Acetonitrile is a common organic modifier that provides good peak shape and resolution. A gradient may be necessary for complex mixtures. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC columns. |

| Detection | UV detector at a low wavelength (e.g., 210 nm) | The ester and cyano groups may provide some UV absorbance. |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) | To ensure reproducible retention times. |

As with the GC method, this proposed HPLC method would require optimization and validation for the specific analytical needs.

In-Process Monitoring and Reaction Progress Assessment

The ability to monitor the progress of a chemical reaction in real-time or near real-time is crucial for process optimization and control. For the synthesis of "this compound," both thin-layer chromatography and real-time spectroscopic techniques can be valuable tools.

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

To monitor a reaction producing "this compound," a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. The plate is then developed in a suitable solvent system, and the separated spots are visualized, typically under UV light. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. libretexts.org The relative retention factor (Rf) values of the spots provide information about the polarity of the compounds.

| TLC Parameter | Suggested Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) |

| Visualization | UV light at 254 nm |

Real-time Spectroscopic Monitoring of Reaction Kinetics

For a more quantitative and continuous assessment of reaction kinetics, real-time spectroscopic techniques can be employed. Methods such as in-situ Fourier-transform infrared (FTIR) spectroscopy or UV-Vis spectroscopy can provide continuous data on the concentration of reactants and products.

For the synthesis of "this compound," an in-situ FTIR probe could be inserted directly into the reaction vessel. By monitoring the characteristic vibrational frequencies of the functional groups of the reactants and the product (e.g., the carbonyl stretch of the ester), it is possible to track their concentration changes over time. This data can then be used to determine reaction rates and to gain insights into the reaction mechanism.

However, specific studies detailing the application of real-time spectroscopic monitoring for the synthesis of "this compound" are not readily found in the surveyed literature. The application of these techniques would require dedicated experimental setup and calibration.

Reaction Chemistry and Mechanistic Studies of Acetic Acid, Dibromocyano , Ethyl Ester

Hydrolytic Reactivity and Degradation Mechanisms

To provide a thorough analysis of the hydrolytic reactivity of ethyl dibromocyanoacetate, specific experimental data would be necessary.

Pathways of Ester Hydrolysis

Information on whether the hydrolysis proceeds through an acid-catalyzed, base-catalyzed, or neutral pathway would be required. The mechanism would likely involve nucleophilic attack of water on the carbonyl carbon of the ester. However, the presence of two bromine atoms and a cyano group on the alpha-carbon would significantly influence the electron density at the carbonyl center and the stability of potential intermediates, making it difficult to predict the exact pathway without experimental evidence.

Influence of Environmental Parameters on Hydrolysis Kinetics

Quantitative data from kinetic studies are needed to understand how environmental factors affect the rate of hydrolysis. This would include:

pH: Rate constants at various pH levels would determine the susceptibility to acid or base catalysis.

Temperature: The effect of temperature on the reaction rate would allow for the determination of activation energy and other thermodynamic parameters.

Solvent: The polarity and protic/aprotic nature of the solvent could influence the reaction mechanism and rate.

Without such data, a meaningful discussion on the influence of these parameters remains speculative.

Characterization of Hydrolytic Products

The expected hydrolytic products would be ethanol (B145695) and dibromocyanoacetic acid. However, the stability of dibromocyanoacetic acid under hydrolytic conditions is unknown. It could potentially undergo further degradation. The identification and characterization of all final products, including acetic acid, ethanol, ammonia, bromide ions, dibromoacetonitrile (B109444), and dibromoacetic acid, would require experimental analysis, such as through techniques like chromatography and spectroscopy.

Nucleophilic Reactivity at the Ester Carbonyl

The reactivity of the ester carbonyl group towards nucleophiles is a key aspect of its chemistry.

Aminolysis Reactions and Mechanism

Aminolysis would involve the reaction of ethyl dibromocyanoacetate with an amine. The expected product would be the corresponding N-substituted 2,2-dibromo-2-cyanoacetamide. However, the reaction mechanism, whether it is a direct nucleophilic acyl substitution or involves intermediates, is not documented. Furthermore, the strong electrophilic nature of the alpha-carbon due to the presence of two bromine atoms and a cyano group could lead to competing nucleophilic substitution reactions at this position.

General Nucleophilic Attack Susceptibility

The susceptibility of the ester carbonyl to attack by various nucleophiles would depend on the electronic effects of the substituents. The electron-withdrawing nature of the bromine and cyano groups would likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simpler ethyl acetate (B1210297). However, without comparative kinetic data from reactions with a range of nucleophiles, a quantitative assessment of its reactivity is not possible.

Influence of Dibromo and Cyano Substituents on Chemical Reactivity

The chemical reactivity of ethyl dibromocyanoacetate is significantly influenced by the presence of two bromine atoms and a cyano (nitrile) group attached to the alpha-carbon. These substituents exert profound electronic and steric effects that dictate the molecule's behavior in chemical reactions.

Electronic Effects (Inductive and Mesomeric) on Electrophilicity

The electrophilicity of the central carbon atom in ethyl dibromocyanoacetate is substantially increased due to the cumulative electron-withdrawing effects of the attached functional groups. Both the bromine atoms and the cyano group are strongly electronegative, leading to a significant inductive effect (-I). This effect involves the pulling of electron density away from the alpha-carbon through the sigma bonds, rendering it more electron-deficient and, therefore, more susceptible to nucleophilic attack.

The cyano group also exerts a mesomeric (or resonance) effect (-M), which further enhances the electrophilic character of the molecule. The triple bond in the nitrile group can delocalize electron density, and a resonance structure can be drawn that places a positive charge on the carbon atom of the nitrile group. libretexts.org This polarization makes the carbon atom of the cyano group itself an electrophilic center. chemistrysteps.com The presence of adjacent electron-withdrawing groups, such as the two bromine atoms and the ester group, further modulates and can enhance the reactivity of the nitrile group. nih.gov

The combination of these strong inductive and mesomeric effects from the dibromo and cyano substituents makes the alpha-carbon of ethyl dibromocyanoacetate a highly electrophilic center, predisposing the compound to reactions with a wide range of nucleophiles.

Reactivity of Bromine Atoms (e.g., Halogenation, Elimination Reactions)

The two bromine atoms on the alpha-carbon are susceptible to substitution and elimination reactions. Due to the presence of the electron-withdrawing cyano and ester groups, the C-Br bonds are polarized, making the bromine atoms potential leaving groups in nucleophilic substitution reactions. Strong nucleophiles can displace one or both bromine atoms.

Furthermore, in the presence of a suitable base, ethyl dibromocyanoacetate can undergo elimination reactions. The abstraction of the alpha-proton (if one were present) is made more favorable by the stabilizing effect of the adjacent electron-withdrawing groups on the resulting carbanion. However, in this specific molecule, there are no alpha-protons. Instead, reactions involving the bromine atoms are more likely to proceed via mechanisms where they act as leaving groups or participate in radical reactions. For instance, in reactions analogous to the Reformatsky reaction, where ethyl bromoacetate (B1195939) reacts with zinc, the bromine atom is key to the formation of an organozinc intermediate. Similar reactivity could be anticipated for ethyl dibromocyanoacetate, although the presence of the second bromine and the cyano group would likely modify the reaction conditions and outcomes.

Reactivity of the Nitrile Group (e.g., Nucleophilic Additions, Hydrolysis to Carboxylic Acids)

The nitrile group in ethyl dibromocyanoacetate is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orgchemistrysteps.com

Nucleophilic Additions: A wide range of nucleophiles can add across the carbon-nitrogen triple bond. For instance, Grignard reagents can attack the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org Similarly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the nitrile group to a primary amine. libretexts.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com Given the electron-withdrawing nature of the dibromo and ester groups, the electrophilicity of the nitrile carbon is enhanced, which could potentially facilitate the initial nucleophilic attack by water or hydroxide (B78521) ions.

| Reaction Type | Reagent/Condition | Product |

| Nucleophilic Addition | Grignard Reagent (R-MgX) then H₃O⁺ | Ketone |

| Reduction | LiAlH₄ then H₂O | Primary Amine |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

Thermal Stability and Degradation Pathways

The thermal stability of ethyl dibromocyanoacetate is expected to be relatively low due to the presence of multiple reactive functional groups and the inherent strain within the molecule.

C-Br Bond Lability and Thermal Decomposition

The carbon-bromine (C-Br) bond is generally weaker than carbon-carbon and carbon-hydrogen bonds, making it susceptible to thermal cleavage. The presence of two bromine atoms on the same carbon atom, along with the electron-withdrawing cyano and ester groups, likely further weakens the C-Br bonds. Homolytic cleavage of a C-Br bond upon heating would generate a bromine radical and a stabilized organic radical. This initiation step can trigger a cascade of radical reactions leading to decomposition.

While direct studies on ethyl dibromocyanoacetate are not available, the thermal decomposition of related halogenated compounds often involves the loss of halogen atoms as a primary step. For comparison, the thermal stability of ethyl halodiazoacetates is noted to be low, with decomposition occurring readily at room temperature. nih.gov This instability is attributed to the nature of the halogen substituent.

Identification of Thermal Degradation Byproducts

Based on the functional groups present in ethyl dibromocyanoacetate, several thermal degradation byproducts can be postulated. The decomposition of the ethyl ester moiety could lead to the formation of ethylene (B1197577) and the corresponding carboxylic acid, a pathway observed in the thermal decomposition of ethyl acetate. researchgate.netresearchgate.net

The fate of the dibromocyanoacetyl group is more complex. Decomposition could lead to the release of hydrogen bromide (HBr) if a source of hydrogen is available, or bromine (Br₂). The nitrile group might undergo various transformations, potentially leading to the formation of smaller nitrogen-containing fragments.

Given the complexity of the molecule, a mixture of various smaller molecules is expected upon thermal degradation. Potential byproducts could include:

| Potential Byproduct | Origin |

| Ethylene | Decomposition of the ethyl ester group |

| Acetic acid derivative | Decomposition of the ethyl ester group |

| Hydrogen Bromide (HBr) | From bromine atoms, if hydrogen is available |

| Bromine (Br₂) | Homolytic cleavage of C-Br bonds |

| Carbon Dioxide (CO₂) | Decarboxylation |

| Various small organic fragments | Further decomposition of the carbon skeleton |

It is important to note that the actual distribution of byproducts would depend on the specific conditions of thermal degradation, such as temperature, pressure, and the presence of other substances. The main products detected during the thermal decomposition of brominated polymer flame retardants often include carbon monoxide and hydrogen bromide. cetjournal.it

Environmental Fates and Transformation Studies

Abiotic Degradation Pathways in Aqueous Environments

Abiotic degradation, which includes chemical and photochemical processes, is a primary mechanism for the transformation of organic compounds in the environment. For "Acetic acid, dibromocyano-, ethyl ester," both hydrolysis and photolysis are expected to be significant degradation pathways.

Chemical hydrolysis is a reaction with water that can lead to the cleavage of chemical bonds. In the case of esters, hydrolysis results in the formation of a carboxylic acid and an alcohol. The structure of "this compound," featuring two bromine atoms and a cyano group attached to the alpha-carbon, is anticipated to significantly influence its rate of hydrolysis. These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Studies on analogous compounds support this expectation. For instance, the hydrolysis of ethyl dichloroacetate (B87207) has been investigated in acetone-water solvents, providing insight into the behavior of di-halogenated esters. dtic.mil While specific kinetic data for the target compound is not available, it is well-established that the rate of ester hydrolysis is influenced by both pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Under neutral and alkaline conditions, the hydrolysis of esters with electron-withdrawing groups, such as ethyl cyanoacetate (B8463686), is known to be rapid. nih.gov It is therefore expected that "this compound" will undergo hydrolysis in natural waters, with the rate being pH-dependent.

The proposed primary hydrolysis reaction is as follows:

C₄H₃Br₂NO₂ (this compound) + H₂O → C₃HBr₂NO₂ (Dibromocyanoacetic acid) + C₂H₅OH (Ethanol)

Table 1: Predicted Influence of pH on the Hydrolysis Rate of this compound

| pH Condition | Expected Relative Rate of Hydrolysis | Predominant Mechanism |

|---|---|---|

| Acidic (pH < 7) | Slower | Acid-catalyzed |

| Neutral (pH = 7) | Moderate | Neutral hydrolysis |

This table is based on general principles of ester hydrolysis and data from analogous compounds.

Photochemical transformation, or photolysis, involves the degradation of a molecule by light. Organic compounds can undergo direct photolysis by absorbing light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM). Halogenated organic compounds are known to be susceptible to photochemical degradation. iarc.fr The carbon-bromine bonds in "this compound" are likely to be the most photolabile sites.

While specific studies on the photolysis of this compound are not available, research on other brominated disinfection byproducts indicates that sunlight can contribute to their degradation. nih.gov The photochemical processes could involve the cleavage of the carbon-bromine bond, leading to the formation of radical species that can then undergo further reactions. The presence of natural photosensitizers in water bodies could accelerate this process.

Formation and Characterization of Environmental Transformation Products

The primary transformation products of "this compound" in aqueous environments are expected to result from its hydrolysis. As indicated in the hydrolysis reaction above, the initial products are likely to be Dibromocyanoacetic acid and Ethanol (B145695) .

Ethanol is a readily biodegradable compound and is not expected to persist in the environment. Dibromocyanoacetic acid, however, is a more complex molecule. As a di-halogenated acetic acid, it belongs to the class of haloacetic acids (HAAs), which are known disinfection byproducts in drinking water. iarc.frewg.orgwikipedia.org The environmental fate of dibromoacetic acid has been studied, and it is known to be more persistent than simpler organic acids. iarc.fr The presence of the cyano group in dibromocyanoacetic acid could further influence its environmental behavior and toxicity, though specific data is lacking. Further degradation of dibromocyanoacetic acid could occur through microbial action or further abiotic processes, potentially leading to the formation of simpler organic compounds and inorganic bromide and cyanide ions. The fate of cyanide in the environment is complex and can involve volatilization, microbial degradation, or formation of metal complexes. core.ac.uk

Table 2: Expected Primary Transformation Products of this compound in Aqueous Environments

| Parent Compound | Degradation Pathway | Primary Transformation Products |

|---|---|---|

| This compound | Hydrolysis | Dibromocyanoacetic acid, Ethanol |

This table is based on predicted degradation pathways in the absence of specific experimental data.

Influence of Environmental Factors on Compound Persistence

The persistence of "this compound" in the environment will be determined by the rates of its degradation processes, which are in turn influenced by a variety of environmental factors.

pH: As discussed in the context of hydrolysis, the pH of the water will be a critical factor. The rate of hydrolysis is expected to be significantly faster in alkaline waters compared to acidic or neutral conditions, leading to lower persistence at higher pH.

Temperature: The rates of both chemical hydrolysis and photochemical reactions generally increase with temperature. Therefore, the persistence of the compound is expected to be lower in warmer waters. For example, the degradation half-life of some chlorinated ethanes has been observed to decrease by half with a 5°C increase in temperature.

Sunlight: The intensity and spectrum of sunlight will directly affect the rate of photochemical degradation. In clear, shallow waters with high sun exposure, photolysis is likely to be a more significant removal mechanism, reducing the compound's persistence.

Dissolved Organic Matter (DOM): DOM can have a dual effect on the fate of the compound. It can act as a photosensitizer, promoting indirect photolysis. Conversely, DOM can also absorb sunlight, reducing the amount of light available for direct photolysis of the target compound.

Table 3: Summary of the Influence of Environmental Factors on the Persistence of this compound

| Environmental Factor | Influence on Persistence | Rationale |

|---|---|---|

| pH | Decreases with increasing pH | Base-catalyzed hydrolysis is typically faster than acid-catalyzed or neutral hydrolysis for esters. |

| Temperature | Decreases with increasing temperature | Reaction rates of both hydrolysis and photolysis generally increase with temperature. |

| Sunlight Intensity | Decreases with increasing sunlight intensity | Higher light intensity leads to a higher rate of photochemical degradation. |

| Dissolved Organic Matter (DOM) | Can either increase or decrease | Acts as a photosensitizer for indirect photolysis but can also attenuate light for direct photolysis. |

This table represents expected trends based on general environmental chemistry principles.

Comparative Chemical Studies and Structure Reactivity Relationships

Analogous Substituted Acetic Acid Esters

To contextualize the properties of ethyl dibromocyanoacetate, it is instructive to compare it with structurally related acetic acid esters. These analogs, which feature different substituents at the alpha-carbon, provide a basis for understanding the electronic and steric effects that govern the molecule's characteristics. Key analogs for this comparative study include ethyl acetate (B1210297), ethyl bromoacetate (B1195939), ethyl dibromoacetate, and ethyl cyanoacetate (B8463686).

Structural Similarities and Differences

The introduction of electronegative substituents like bromine and the cyano group is expected to significantly alter the geometry and electron distribution around the alpha-carbon compared to the unsubstituted ethyl acetate. The presence of two bulky bromine atoms and a linear cyano group in ethyl dibromocyanoacetate introduces considerable steric hindrance around the alpha-carbon. This steric congestion likely influences the bond angles, forcing them to deviate from the ideal tetrahedral geometry.

The powerful electron-withdrawing nature of two bromine atoms and a cyano group in ethyl dibromocyanoacetate will polarize the C-C bond between the alpha-carbon and the carbonyl carbon, likely leading to a shorter bond length. This inductive effect also influences the reactivity of the carbonyl group.

Comparative Reactivity and Stability Profiles

The substituents at the alpha-carbon profoundly impact the reactivity and stability of these esters. The stability of the ester is influenced by the electronic effects of the substituents, which can either stabilize or destabilize the molecule and its reaction intermediates. Reactivity, particularly towards nucleophilic attack at the carbonyl carbon or substitution at the alpha-carbon, is also heavily dependent on these substituent effects.

The presence of electron-withdrawing groups generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, severe steric hindrance can counteract this electronic effect by impeding the approach of a nucleophile.

Table 2: Comparative Reactivity and Stability of Ethyl Dibromocyanoacetate and Its Analogs

| Compound Name | Electronic Effect of Substituents | Steric Hindrance at α-carbon | Expected Reactivity towards Nucleophiles | Expected Stability |

|---|---|---|---|---|

| Ethyl acetate | Weakly donating (alkyl group) | Low | Low | High |

| Ethyl bromoacetate | Inductively withdrawing (Br) | Moderate | Moderate | Moderate |

| Ethyl dibromoacetate | Strongly inductively withdrawing (2 Br) | High | High (electronically), but sterically hindered | Low |

| Ethyl cyanoacetate | Inductively and resonantly withdrawing (CN) | Moderate | High | Moderate |

The stability of these compounds is inversely related to their reactivity. Ethyl acetate, with its electron-donating ethyl group, is the most stable and least reactive. The halogenated and cyanated analogs are progressively less stable due to the presence of electron-withdrawing groups that create a more electrophilic and reactive center. Ethyl dibromocyanoacetate is predicted to be the least stable and most reactive among this series, owing to the cumulative destabilizing effects of two bromine atoms and a cyano group. However, its high reactivity might be tempered by the significant steric shielding of the alpha-carbon and the carbonyl group.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest.

Prediction of Chemical Properties from Molecular Structure

For a compound like ethyl dibromocyanoacetate, where experimental data may be scarce, QSPR can be a valuable tool for estimating properties such as boiling point, vapor pressure, and solubility. The molecular structure is first converted into a set of numerical descriptors that quantify various aspects of its topology, geometry, and electronic distribution.

Common Molecular Descriptors Used in QSPR:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment and partial charges on atoms.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A QSPR model is then developed by finding a statistical correlation between these descriptors and the known properties of a set of similar compounds. This model can then be used to predict the properties of new or uncharacterized molecules like ethyl dibromocyanoacetate. For instance, the presence of halogens and a cyano group would be captured by descriptors related to electronegativity, polarizability, and molecular size, which would in turn be correlated with properties like boiling point and reactivity.

Multivariate Data Analysis for Substituent Effects (e.g., PCA)

Multivariate data analysis techniques, such as Principal Component Analysis (PCA), are powerful tools for understanding the complex relationships between molecular structure and properties. PCA can be used to analyze a dataset of compounds with various substituents and identify the underlying factors that explain the most variance in the data.

In the context of substituted acetic acid esters, PCA can be applied to a dataset containing various experimental or calculated properties (e.g., spectroscopic data, reaction rates) for a series of analogs. The analysis would reduce the dimensionality of the data, representing each compound in terms of a few "principal components" (PCs). These PCs are linear combinations of the original variables and often correspond to physically meaningful concepts like steric bulk, electronic effects, and hydrophobicity.

Emerging Research Directions and Methodological Advances

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of complex organic molecules like ethyl dibromocyanoacetate has traditionally relied on methods that may involve hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on the development of more environmentally benign and sustainable synthetic routes. jddhs.comnih.govejcmpr.com For ethyl dibromocyanoacetate, this involves a critical re-evaluation of starting materials, catalysts, and reaction conditions.

One promising area of research is the exploration of alternative brominating agents that are safer and more efficient than elemental bromine. researchgate.net The use of solid-supported reagents or in situ generation of bromine could reduce handling risks and by-product formation. Furthermore, the development of catalytic systems is a cornerstone of green chemistry. nih.gov Research into novel catalysts, such as nano-materials or magnetically separable catalysts, could facilitate easier product purification and catalyst recycling, thereby minimizing waste. oiccpress.com For instance, the synthesis of related ethyl cyanoacetate (B8463686) derivatives has been shown to be effectively catalyzed by nano-Fe3O4@EA, highlighting the potential for such catalysts in similar reaction schemes. oiccpress.com

The choice of solvent is another critical factor in the sustainability of a synthetic process. Traditional organic solvents are often volatile and toxic. The exploration of greener alternatives such as ionic liquids, supercritical fluids, or even water, where feasible, is an active area of research that could significantly improve the environmental profile of ethyl dibromocyanoacetate synthesis. nih.gov Additionally, energy-efficient techniques like microwave-assisted synthesis are being investigated to shorten reaction times and reduce energy consumption. jddhs.comresearchgate.net

The following table summarizes potential green chemistry approaches for the synthesis of ethyl dibromocyanoacetate:

| Green Chemistry Principle | Conventional Approach | Sustainable Alternative | Potential Benefits |

| Safer Reagents | Use of elemental bromine | N-bromosuccinimide (NBS), bromodimethylhydantoin (DBDMH) researchgate.net | Reduced toxicity and improved handling safety |

| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, biocatalysis jddhs.com | Catalyst recyclability, reduced waste, milder reaction conditions |

| Benign Solvents | Chlorinated organic solvents | Ionic liquids, supercritical CO2, water nih.gov | Reduced environmental pollution and health hazards |

| Energy Efficiency | Conventional heating | Microwave-assisted synthesis, flow chemistry jddhs.com | Faster reaction times, lower energy consumption |

| Atom Economy | Reactions with significant by-products | Addition reactions, tandem reactions | Maximized incorporation of starting materials into the final product |

Advanced Computational Chemistry for Mechanistic Insights

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and predicting the formation of by-products. Advanced computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for gaining deep mechanistic insights at the molecular level. researchgate.netdntb.gov.ua For the synthesis and reactions of ethyl dibromocyanoacetate, computational modeling can elucidate complex reaction pathways, identify transition states, and calculate reaction energetics. researchgate.net

For example, DFT calculations can be employed to model the bromination of ethyl cyanoacetate, providing a detailed picture of the electronic and steric factors that govern the reaction's regioselectivity and stereoselectivity. By calculating the energies of intermediates and transition states, researchers can predict the most favorable reaction pathway and identify potential kinetic and thermodynamic bottlenecks. nih.gov This information is invaluable for rationally designing more efficient and selective synthetic methods.

Furthermore, computational studies can investigate the stability and reactivity of ethyl dibromocyanoacetate itself. By modeling its molecular orbitals and electrostatic potential, researchers can predict its reactivity towards various nucleophiles and electrophiles, guiding its application in further organic synthesis. These computational investigations can also help in understanding the spectroscopic properties of the molecule, aiding in its characterization. researchgate.net

Key areas where computational chemistry can provide insights for ethyl dibromocyanoacetate include:

Reaction Mechanism Elucidation: Mapping the potential energy surface of synthetic routes to identify the lowest energy pathway.

Transition State Analysis: Characterizing the geometry and energy of transition states to understand the factors controlling reaction rates.

Intermediate Stability: Assessing the stability of potential intermediates to predict their lifetime and subsequent reactivity.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the identification and characterization of the compound and its intermediates.

Reactivity Prediction: Modeling the molecule's electronic structure to predict its behavior in subsequent chemical transformations.

High-Throughput Screening for Reaction Optimization

The optimization of a chemical reaction is a multi-parameter problem, often requiring the systematic variation of catalysts, solvents, temperatures, and reactant concentrations. High-throughput screening (HTS) offers a rapid and efficient approach to navigate this complex parameter space. nih.gov By employing automated liquid handling and parallel reaction platforms, HTS allows for the simultaneous execution and analysis of a large number of experiments, dramatically accelerating the pace of reaction optimization. chemrxiv.orgrsc.org

In the context of ethyl dibromocyanoacetate synthesis, HTS can be used to screen a library of potential catalysts to identify the most active and selective candidate. Similarly, a wide range of solvents and reaction conditions can be rapidly evaluated to determine the optimal combination for maximizing yield and minimizing by-product formation. The data generated from HTS experiments can be used to build empirical models that describe the relationship between reaction parameters and outcomes, providing a deeper understanding of the reaction landscape.

The application of HTS is not limited to synthesis. It can also be employed in the discovery of new applications for ethyl dibromocyanoacetate. For instance, by screening its reactivity against a diverse library of substrates, new and valuable chemical transformations can be identified. researchgate.net

The following table illustrates a hypothetical HTS workflow for the optimization of ethyl dibromocyanoacetate synthesis:

| Step | Description | Technology | Outcome |

| 1. Library Design | Selection of a diverse set of catalysts, solvents, and bases. | Design of Experiment (DoE) software. | A matrix of unique reaction conditions to be tested. |

| 2. Reaction Execution | Automated dispensing of reagents into a multi-well plate and parallel reaction incubation. | Robotic liquid handlers, parallel synthesis reactors. | A plate containing hundreds of unique reaction mixtures. |

| 3. Sample Analysis | Rapid analysis of each reaction mixture for product yield and purity. | High-performance liquid chromatography-mass spectrometry (HPLC-MS), gas chromatography (GC). | Quantitative data on the outcome of each reaction. |

| 4. Data Analysis | Visualization and statistical analysis of the screening data to identify optimal conditions. | Data analysis software, machine learning algorithms. | Identification of "hit" conditions and predictive models for reaction performance. |

Development of Advanced Analytical Platforms for Trace Analysis and Speciation

The detection and quantification of halogenated organic compounds at trace levels in environmental and biological matrices is of significant importance due to their potential persistence and toxicity. tandfonline.com For ethyl dibromocyanoacetate, the development of advanced analytical platforms is crucial for monitoring its presence, fate, and transport in various systems.

Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and selectivity for the trace analysis of organic compounds. nih.govnih.gov The coupling of these separation techniques with high-resolution mass spectrometry allows for the unambiguous identification and quantification of ethyl dibromocyanoacetate, even in complex matrices. Sample preparation methods, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are often employed to pre-concentrate the analyte and remove interfering substances, further enhancing the sensitivity and reliability of the analysis. nih.gov

Speciation analysis, which involves the identification and quantification of the different chemical forms of an element or compound, is another important frontier. nih.gov For ethyl dibromocyanoacetate, this could involve the development of methods to distinguish the parent ester from its potential degradation products, such as dibromocyanoacetic acid. This is particularly relevant in environmental studies, where the transformation of organic pollutants can significantly alter their toxicity and mobility. The use of hyphenated techniques, such as LC-ICP-MS, could potentially be adapted for the speciation of bromine-containing compounds.

The following table outlines advanced analytical techniques applicable to the analysis of ethyl dibromocyanoacetate:

| Analytical Technique | Principle | Application for Ethyl Dibromocyanoacetate |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Quantification of the parent compound in environmental samples. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass-based detection. | Analysis of the parent compound and its more polar degradation products. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for confident compound identification. | Unambiguous identification of the compound in complex matrices. |

| Solid-Phase Extraction (SPE) | Pre-concentration and clean-up of samples using a solid sorbent. | Isolation and enrichment of the analyte from water or soil samples. tandfonline.com |

| Total Organic Halogen (TOX) Analysis | Measures the total amount of halogenated organic compounds in a sample. | A screening tool to assess the overall level of halogenated pollutants. tandfonline.comtandfonline.com |

Q & A

Q. What established synthetic routes are available for preparing acetic acid, dibromocyano-, ethyl ester?

Methodological Answer: The synthesis of substituted acetic acid esters typically involves esterification or condensation reactions. For example:

- Esterification : Reacting dibromocyanoacetic acid with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄) under reflux conditions .

- Claisen Condensation : If applicable, base-catalyzed condensation (e.g., sodium ethoxide) of ethyl acetate derivatives could yield α-substituted esters, though steric effects from bromine/cyano groups may require optimization .

- Alkylation/Cyanation : Introduce bromine and cyano groups via halogenation or nucleophilic substitution on a pre-formed ethyl ester backbone, using reagents like N-bromosuccinimide (NBS) or cyanide sources .

Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- Gas Chromatography (GC) : Quantify purity (>99.5%) and detect volatile impurities (e.g., residual solvents) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃; δ 4.1–4.3 ppm for ester OCH₂) and ¹³C NMR (δ 170–175 ppm for carbonyl) confirm substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and 2200 cm⁻¹ (C≡N) validate functional groups .

Q. How do bromine and cyano substituents influence the ester’s reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine (σₚ ~0.23) and cyano (σₚ ~0.66) groups increase electrophilicity of the ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis) .

- Thermodynamic Stability : Substituents lower vapor pressure (e.g., ΔvapH = 72.6 kJ/mol for dichlorophenoxy analogues ) and may increase boiling points.

- Hydrolytic Stability : Evaluate via accelerated aging in buffered solutions (pH 1–13) at 40°C, monitored by HPLC .

Contradiction Resolution : Conflicting vapor pressure data (e.g., NIST vs. experimental values) should be reconciled using controlled calorimetry and peer-reviewed datasets .

Q. How can computational modeling optimize reaction conditions for dibromocyano-substituted esters?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for esterification or substitution reactions to identify optimal catalysts (e.g., Brønsted vs. Lewis acids) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics and byproduct formation .

- QSPR Models : Relate substituent parameters (Hammett σ, molar refractivity) to reaction yields using multivariate regression .

Case Study : PCA biplots (e.g., Figure 6 in ) can differentiate substituent contributions to volatility in homologous esters.

Q. What are best practices for handling and storage to ensure compound stability?

Methodological Answer:

- Storage Conditions : Store in amber glass at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Safety Protocols : Use explosion-proof equipment (gas group IIA ) and respiratory protection (organic vapor cartridges) during synthesis .

- Stability Testing : Conduct accelerated stability studies (ICH Q1A guidelines) with GC-MS monitoring to establish shelf-life .

Reactivity Note : Bromine/cyano groups may generate toxic fumes (HCN, HBr) upon decomposition; use fume hoods and real-time gas sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.